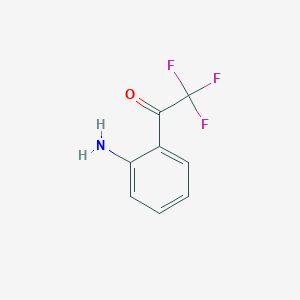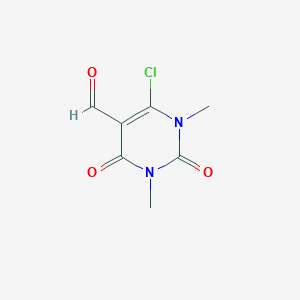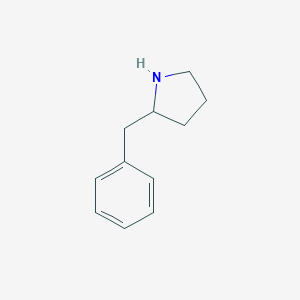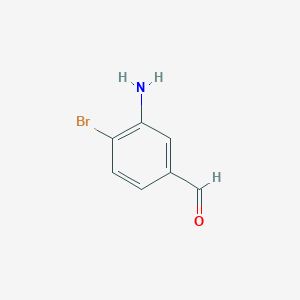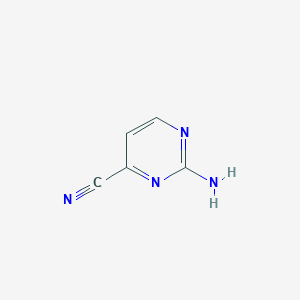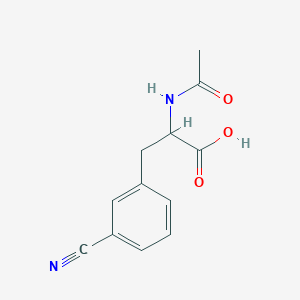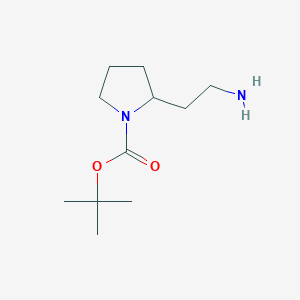![molecular formula C12H12N2S2 B112600 3-[(3-Aminophenyl)disulfanyl]aniline CAS No. 40897-41-4](/img/structure/B112600.png)
3-[(3-Aminophenyl)disulfanyl]aniline
Übersicht
Beschreibung
3-[(3-Aminophenyl)disulfanyl]aniline: is an organic compound characterized by the presence of two amino groups attached to phenyl rings, which are connected by a disulfide bond
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-[(3-Aminophenyl)disulfanyl]aniline is used as a building block in the synthesis of polymers and advanced materials. Its ability to form stable disulfide bonds makes it valuable in the development of self-healing materials and responsive polymers.
Biology: In biological research, bis(3-aminophenyl)-disulfide is used as a cross-linking agent for proteins and peptides. It can stabilize protein structures and facilitate the study of protein-protein interactions.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its disulfide bond can be cleaved under reducing conditions, allowing for controlled release of drugs in targeted areas.
Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various industrial applications.
Safety and Hazards
Zukünftige Richtungen
Bis(3-aminophenyl)-disulfide has potential applications in the production of polyimide films, which have improved thermal properties and are suitable for high-dimensional stability polymer substrates for display applications . Additionally, it has been used in the research field of Carbon fiber-reinforced polymer composites (CFRPs), which are composite materials with carbon fiber as reinforcement and polymer as the matrix .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-aminophenyl)-disulfide typically involves the reaction of 3-aminophenyl thiol with an oxidizing agent. One common method is the oxidation of 3-aminophenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the disulfide bond.
Industrial Production Methods: In industrial settings, the production of bis(3-aminophenyl)-disulfide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(3-Aminophenyl)disulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to yield 3-aminophenyl thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 3-aminophenyl thiol.
Substitution: Derivatives with different functional groups attached to the amino groups.
Wirkmechanismus
The mechanism of action of bis(3-aminophenyl)-disulfide involves the formation and cleavage of disulfide bonds. In biological systems, the disulfide bond can be reduced to thiol groups, which can then participate in various biochemical reactions. The compound can interact with proteins and other biomolecules, forming stable cross-links that affect their structure and function.
Vergleich Mit ähnlichen Verbindungen
Bis(4-aminophenyl)-disulfide: Similar structure but with amino groups in the para position.
Bis(3-aminophenyl) sulfone: Contains a sulfone group instead of a disulfide bond.
Bis(3-aminophenyl)phosphinic acid: Contains a phosphinic acid group instead of a disulfide bond.
Uniqueness: 3-[(3-Aminophenyl)disulfanyl]aniline is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. This makes it particularly useful in applications requiring reversible bond formation and cleavage, such as in self-healing materials and controlled drug release systems.
Eigenschaften
IUPAC Name |
3-[(3-aminophenyl)disulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSIYBMJICNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Bis(3-aminophenyl) disulfide based on the provided research?
A1: The abstract [] highlights that Bis(3-aminophenyl) disulfide serves as an important intermediate in the synthesis of phenyl sulfoxides. These phenyl sulfoxides exhibit acaricidal (against ticks and mites) and nematocidal (against parasitic worms) activities. Therefore, Bis(3-aminophenyl) disulfide plays a crucial role in developing new pest control solutions in agriculture.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


